(r)-2-(1-Hydroxyethyl)-4-methylphenol

Description

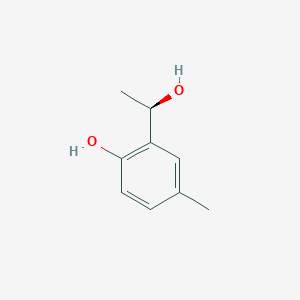

Structure

3D Structure

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-[(1R)-1-hydroxyethyl]-4-methylphenol |

InChI |

InChI=1S/C9H12O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,10-11H,1-2H3/t7-/m1/s1 |

InChI Key |

MJAVRHJREGOAGY-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@@H](C)O |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)O |

Origin of Product |

United States |

Stereochemical Elucidation and Enantiomeric Purity Analysis

Methodologies for Absolute Configuration Determination

Determining the absolute configuration of a chiral center, such as the one in (r)-2-(1-Hydroxyethyl)-4-methylphenol, is fundamental to its chemical identity. Several powerful techniques are employed for this purpose.

Chiroptical Spectroscopy Approaches (e.g., Circular Dichroism)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for a known configuration (e.g., the 'R' configuration), the absolute configuration can be assigned. No specific CD spectroscopic data has been published for this compound.

X-ray Crystallography of Chiral Derivatives or Salts

X-ray crystallography is considered the definitive method for determining the absolute configuration of a molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density. nih.gov To determine the absolute configuration of a light-atom molecule like this compound, it is often necessary to first prepare a derivative or salt with a known heavy atom (the Flack parameter method) or to co-crystallize it with a chiral molecule of known absolute configuration. nih.gov There are no published crystal structures for this compound or its derivatives.

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy methods can be used to elucidate stereochemistry. Techniques such as the Mosher's method involve derivatizing the chiral alcohol with a chiral reagent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomers. The differences in the chemical shifts of the protons near the chiral center in the resulting diastereomers can be analyzed to deduce the absolute configuration. Another approach involves the use of chiral shift reagents that form diastereomeric complexes in situ. mit.edu Specific NMR studies for the stereochemical assignment of this compound have not been reported.

Analytical Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. Chromatographic techniques are the most common methods for this determination. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining their ratios. heraldopenaccess.usnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess. While various CSPs exist (e.g., polysaccharide-based, cyclodextrin-based), no specific chiral HPLC method has been published for the analysis of this compound. nih.gov

Chiral Gas Chromatography (GC)

For volatile compounds, Chiral Gas Chromatography (GC) is an effective alternative for enantiomeric separation. gcms.cz Similar to chiral HPLC, this technique employs a column coated with a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to their separation, allowing for quantification. mit.edu Derivatization of the analyte is sometimes necessary to increase its volatility. No specific chiral GC methods for determining the enantiomeric excess of this compound are available in the literature.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in an achiral environment does not differentiate between enantiomers, as they are chemically equivalent and thus exhibit identical NMR spectra. However, in the presence of a chiral auxiliary, such as a chiral shift reagent (CSR), the enantiomers of a chiral analyte can form transient diastereomeric complexes. These diastereomeric complexes are chemically non-equivalent and, as a result, can exhibit different NMR chemical shifts. This induced non-equivalence allows for the visualization and quantification of the individual enantiomers.

Chiral shift reagents are typically paramagnetic lanthanide complexes, with europium and praseodymium complexes being common examples. These reagents coordinate to a Lewis basic site in the analyte molecule, such as the hydroxyl group in this compound. The paramagnetic nature of the lanthanide ion induces large shifts in the resonance frequencies of the protons in the analyte molecule, with the magnitude of the shift being dependent on the distance and orientation of the proton relative to the lanthanide ion.

In the diastereomeric complexes formed between the enantiomers of 2-(1-Hydroxyethyl)-4-methylphenol and a single enantiomer of a chiral shift reagent, the spatial arrangement of the protons of each enantiomer relative to the paramagnetic center will be different. This leads to a differential shielding or deshielding effect, resulting in the separation of formerly overlapping signals in the NMR spectrum. The protons closest to the site of coordination, in this case, the methine proton of the hydroxyethyl (B10761427) group and the protons of the ethyl group, typically experience the most significant separation.

The enantiomeric purity, or enantiomeric excess (e.e.), can then be determined by integrating the signals corresponding to each enantiomer. The ratio of the integrals of the separated peaks directly corresponds to the ratio of the enantiomers in the sample.

Detailed Research Findings:

While specific experimental data for the chiral resolution of this compound using NMR with chiral shift reagents is not extensively documented in publicly available literature, the principles can be illustrated with representative data based on studies of structurally similar chiral benzylic alcohols. For instance, the use of chiral lanthanide shift reagents such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) is a well-established method for the enantiomeric resolution of chiral alcohols.

Upon addition of a chiral shift reagent to a solution of racemic 2-(1-Hydroxyethyl)-4-methylphenol in a suitable deuterated solvent (e.g., CDCl₃), the singlet or multiplet corresponding to a specific proton in the achiral environment is expected to split into two distinct signals, one for the (R)-enantiomer and one for the (S)-enantiomer. The chemical shift difference between these two signals is denoted as ΔΔδ.

The following interactive data table illustrates the expected ¹H NMR data for the methine proton of the 1-hydroxyethyl group in a racemic mixture of 2-(1-Hydroxyethyl)-4-methylphenol in the presence of a chiral shift reagent.

| Enantiomer | Original Chemical Shift (δ, ppm) | Chemical Shift with CSR (δ, ppm) | Induced Shift (Δδ, ppm) | Chemical Shift Difference (ΔΔδ, ppm) |

| (R)-enantiomer | 4.85 | 5.20 | 0.35 | 0.15 |

| (S)-enantiomer | 4.85 | 5.35 | 0.50 | |

| Note: The presented data is illustrative and based on typical values observed for similar compounds. The actual chemical shifts and their differences will depend on the specific chiral shift reagent used, its concentration, the solvent, and the temperature. |

The magnitude of the induced shift (Δδ) and the separation of the signals (ΔΔδ) are dependent on several factors, including the concentration of the chiral shift reagent, the temperature of the measurement, and the specific substrate-reagent interactions. It is often necessary to titrate the sample with the chiral shift reagent to achieve optimal separation of the enantiomeric signals without excessive line broadening, which can be a side effect of paramagnetic reagents.

Advanced Synthetic Methodologies for R 2 1 Hydroxyethyl 4 Methylphenol

Enantioselective Catalytic Transformations

The direct asymmetric reduction of the prochiral ketone precursor, 2'-hydroxy-5'-methylacetophenone (B74881), is the most straightforward and atom-economical approach to (R)-2-(1-Hydroxyethyl)-4-methylphenol. This transformation is dominated by catalytic methods that utilize chiral information to deliver the desired enantiomer with high selectivity.

Asymmetric Reduction of Ketonic Precursors

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful tools for the enantioselective reduction of ketones. rsc.org These methods typically employ transition metal complexes, most notably ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to chiral ligands. The seminal work by Noyori on Ru(II)-BINAP catalysts set the stage for highly efficient hydrogenations of a wide range of functionalized ketones. nih.govnih.gov

In a typical reaction, the ketonic precursor is subjected to hydrogen gas or a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a substoichiometric amount of the chiral catalyst. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation, which leads to the preferential delivery of a hydride to one of the two enantiotopic faces of the carbonyl group.

Biocatalytic Approaches (e.g., Enzyme-Mediated Reductions or Hydrations)

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis for the synthesis of chiral alcohols. nih.gov Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones to alcohols with exceptional levels of stereoselectivity. rsc.org These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H) as a hydride source.

The asymmetric reduction of 2'-hydroxy-5'-methylacetophenone can be achieved using whole-cell biocatalysts or isolated ADHs. Strains from the genus Lactobacillus, such as Lactobacillus brevis and Lactobacillus kefiri, are known to possess ADHs that exhibit a strong preference for producing (R)-alcohols from various acetophenone (B1666503) derivatives. rsc.orgnih.gov The reaction is typically performed in an aqueous medium under mild conditions (ambient temperature and neutral pH), often with a co-substrate like isopropanol or glucose to regenerate the expensive NAD(P)H cofactor in situ. nih.govresearchgate.net The enantioselectivity of these reductions is influenced by the electronic and steric properties of the substituents on the aromatic ring. rsc.orgrsc.org Plant-based biocatalysts, such as enzymes present in carrot root (Daucus carota), have also been successfully employed for the asymmetric reduction of aromatic ketones, yielding chiral alcohols with high enantiomeric excess. nih.govresearchgate.net

Table 1: Representative Biocatalytic Reduction of Substituted Acetophenones

| Substrate | Biocatalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | Lactobacillus paracasei | (R) | >99 | >99 |

| 4'-Chloroacetophenone | Daucus carota | (R) | ~80 | ~98 |

| Acetophenone | Lactobacillus senmaizukei | (R) | >99 | >99 |

| 2'-Hydroxyacetophenone | Rhodotorula sp. | (S) | - | >97 |

| 3'-Methoxyacetophenone | Lactobacillus brevis ADH | (R) | - | >99 |

Chiral Ligand-Mediated Reactions

The success of catalytic asymmetric reductions hinges on the design and synthesis of effective chiral ligands. For the reduction of aromatic ketones like 2'-hydroxy-5'-methylacetophenone, C₂-symmetric diphosphines, such as BINAP, are classic examples that have proven highly effective in complex with ruthenium. msu.edu

More recently, a variety of other ligand scaffolds have been developed. For instance, chiral N,N'-ditosyl-1,2-diphenylethylenediamine (TsDPEN) in complex with Ru(II) is a highly effective catalyst for the asymmetric transfer hydrogenation of aromatic ketones. soton.ac.uk Iron-based catalysts, which are more earth-abundant and less toxic, are also emerging as viable alternatives. Iron(II) complexes bearing tetradentate PNNP ligands have been shown to catalyze the ATH of acetophenone with high activity. nih.gov The ligand structure is paramount, as it dictates the stereochemical outcome of the reaction, with small changes often leading to significant differences in enantioselectivity.

Table 2: Chiral Ligand-Mediated Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

| Catalyst Precursor | Chiral Ligand | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | (S) | >95 | 97 |

| Fe(0)(CO)₃ | C₂-symmetric cyclopentadienone | - | - | up to 70 |

| trans-[Fe(CO)(Br)(PNNP)][BPh₄] | (S,S)-PNNP | (S) | 99 | 97 |

| [Ir(COD)Cl]₂ | Diferrocenylphosphine-diimine | - | 80 | 26.7 |

Chiral Auxiliary-Based Synthesis

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs a diastereoselective reaction, and is subsequently removed to reveal the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, this strategy is less direct than catalytic reduction. One hypothetical approach involves converting the ketonic precursor into a chiral derivative, such as a ketal or imine, using a chiral auxiliary like a 1,2-amino alcohol or a chiral diol. The newly introduced chiral center would then direct a diastereoselective reduction of the ketone. However, a more common application of chiral auxiliaries is in controlling alkylation or aldol (B89426) reactions. wikipedia.org

A more relevant concept is substrate-controlled diastereoselective reduction, where a chiral center is already present in the molecule. In the context of 2'-hydroxy-5'-methylacetophenone, the ortho-hydroxyl group can play a crucial role in directing the reduction. In the presence of a chelating reducing agent like lithium aluminum hydride (LiAlH₄), the hydroxyl group and the carbonyl oxygen can coordinate to the aluminum center, forming a rigid five-membered ring intermediate. This chelation locks the conformation of the substrate, and the hydride is delivered from the less sterically hindered face, leading to a diastereoselective reduction. While the precursor itself is not chiral, this principle of chelation control is fundamental in many diastereoselective reductions where a chiral auxiliary containing a coordinating group is employed. youtube.com

Total Synthesis Strategies Involving the this compound Motif

The structural motif of a chiral secondary alcohol on a phenol (B47542) ring is found in various natural products. The total synthesis of these complex molecules provides a platform to showcase the application of advanced synthetic methodologies. A relevant example is the family of marine-derived meroterpenoids known as frondosins. researchgate.net For instance, (+)-Frondosin B features a chiral center analogous to the one in this compound as part of its norsesquiterpenoid framework. nih.gov

Several total syntheses of Frondosin B have been reported, employing different strategies to install the key stereocenter. acs.orgacs.org In one approach, the synthesis of both enantiomers of Frondosin B was achieved starting from a furan (B31954) derivative that was available in both enantiomeric forms through a Noyori asymmetric reduction, directly demonstrating the utility of catalytic asymmetric hydrogenation in the context of a complex natural product synthesis. thieme-connect.com Another highly efficient synthesis employed organocatalysis, where an enantioselective conjugate addition of a boronic acid to crotonaldehyde (B89634) established the critical stereocenter early in the synthesis. nih.govorganic-chemistry.org These syntheses underscore how the methods described in section 3.1 are practically applied to build complex, biologically active molecules containing the chiral hydroxymethyl-phenol substructure.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The synthesis of this compound provides several opportunities to apply these principles.

Catalysis: The use of catalytic methods (both chemocatalysis and biocatalysis) is inherently greener than using stoichiometric reagents, as it reduces waste.

Atom Economy: Asymmetric reduction of 2'-hydroxy-5'-methylacetophenone is a highly atom-economical reaction, as all the atoms from the ketone and the hydrogen source (H₂) are incorporated into the final product. stanford.edu Transfer hydrogenation has a slightly lower atom economy due to the formation of a ketone byproduct (e.g., acetone (B3395972) from isopropanol).

Safer Solvents and Reaction Conditions: Biocatalytic reductions are particularly green as they are typically run in water under mild temperature and pressure conditions. nih.gov For chemocatalytic hydrogenations, the use of greener solvents like ethanol, water, or even supercritical CO₂ is preferable to hazardous solvents like chlorinated hydrocarbons or benzene. rsc.orgnih.gov

Renewable Feedstocks: While the precursor 2'-hydroxy-5'-methylacetophenone is typically derived from petrochemical sources, the broader field of green chemistry encourages the development of pathways from renewable biomass. ru.nl

By selecting biocatalytic routes or optimizing chemocatalytic systems to use greener solvents and earth-abundant metals, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of R 2 1 Hydroxyethyl 4 Methylphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in (R)-2-(1-Hydroxyethyl)-4-methylphenol is acidic and can be readily deprotonated to form a phenoxide ion. This enhances its nucleophilicity, making it susceptible to a variety of electrophilic reagents.

Etherification: One of the common reactions is O-alkylation to form ethers. The Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide, is a widely employed method. For instance, the reaction with methyl iodide in the presence of a base like sodium hydroxide (B78521) would yield (R)-2-(1-methoxyethyl)-4-methylphenol. The choice of base and solvent is crucial to optimize the yield and minimize side reactions. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.

Esterification: The phenolic hydroxyl group can also be converted into an ester. While direct esterification with carboxylic acids is generally slow for phenols, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) provides an efficient route to phenyl esters. For example, reaction with acetyl chloride would yield (R)-1-(2-acetyl-5-methylphenyl)ethyl acetate. The reaction proceeds through a nucleophilic acyl substitution mechanism.

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Etherification (Williamson) | Alkyl halide (e.g., CH₃I) | Aryl ether | Base (e.g., NaOH), optional phase-transfer catalyst |

| Esterification | Acyl chloride (e.g., CH₃COCl) | Phenyl ester | Base (e.g., Pyridine) |

Transformations of the Chiral Secondary Alcohol Moiety

The chiral secondary alcohol in this compound is a key site for various transformations, including oxidation and substitution reactions. The stereochemistry at this center is a critical aspect of its reactivity.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-acetyl-4-methylphenol, using a variety of oxidizing agents. Common reagents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. The choice of oxidant can be crucial to avoid over-oxidation or side reactions involving the sensitive phenolic group and the aromatic ring. Biocatalytic oxidations using enzymes like alcohol oxidases are also an attractive, environmentally benign alternative that can exhibit high selectivity.

Substitution: The hydroxyl group of the secondary alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups with inversion of stereochemistry if the reaction proceeds via an SN2 mechanism. For example, conversion to the tosylate followed by reaction with a nucleophile like sodium azide (B81097) would lead to the corresponding azido (B1232118) derivative.

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄, PCC, Swern oxidation | Ketone | Appropriate solvent and temperature control |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Tosylate ester | Base (e.g., Pyridine) |

| Nucleophilic Substitution (via tosylate) | Nucleophile (e.g., NaN₃) | Substituted product | Polar aprotic solvent |

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and alkyl groups. These substituents are ortho, para-directing.

Halogenation: The ring can be readily halogenated, for instance, with bromine water, leading to polybrominated products due to the high activation of the ring. byjus.com Monohalogenation can be achieved under milder conditions, for example, using bromine in a less polar solvent like carbon tetrachloride. byjus.com The positions ortho and para to the hydroxyl group are the most reactive sites.

Nitration: Nitration of phenols can be complex due to the susceptibility of the ring to oxidation by nitric acid. However, under carefully controlled conditions with dilute nitric acid, nitration can occur, yielding a mixture of ortho and para nitro derivatives. byjus.com

Friedel-Crafts Reactions: The activated ring can participate in Friedel-Crafts alkylation and acylation reactions, although the presence of the free hydroxyl group can lead to complications due to its interaction with the Lewis acid catalyst. Protection of the hydroxyl group may be necessary to achieve good yields.

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Bromination | Br₂ in H₂O or CCl₄ | Brominated phenol (B47542) | Aqueous or non-polar solvent |

| Nitration | Dilute HNO₃ | Nitrophenol | Low temperature |

Mechanistic Studies of Select Chemical Transformations

While specific mechanistic studies on this compound are not extensively documented in readily available literature, the mechanisms of its key reactions can be inferred from well-established principles of organic chemistry and studies on analogous compounds.

Oxidation of the Secondary Alcohol: The oxidation of secondary alcohols by chromic acid is believed to proceed through the formation of a chromate (B82759) ester intermediate. This is followed by an E2-like elimination of the proton on the carbon bearing the hydroxyl group, with the chromium species acting as the leaving group, to form the ketone.

Williamson Ether Synthesis: The mechanism of the Williamson ether synthesis is a classic example of an SN2 reaction. The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide in a single concerted step, leading to the formation of the ether and a halide ion. The reaction rate is dependent on the concentration of both the phenoxide and the alkyl halide and is sensitive to steric hindrance at the electrophilic carbon.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the phenolic ring involves the initial attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring and is particularly stabilized by the lone pairs of the hydroxyl group at the ortho and para positions. In the final step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometry, energy levels, and reactivity.

For (r)-2-(1-Hydroxyethyl)-4-methylphenol, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would first involve optimizing the molecular geometry to find its most stable three-dimensional structure. nih.gov This process minimizes the potential energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. Studies on similar phenol (B47542) derivatives have successfully compared DFT-optimized structures with experimental data from X-ray crystallography, often finding good agreement. nih.gov

A primary output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For a related substituted methylphenol compound, the HOMO-LUMO gap was calculated to be 4.0023 eV, indicating significant stability. nih.gov

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the hydroxyl groups, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of these groups.

Table 1: Hypothetical DFT-Calculated Electronic Properties This table illustrates the type of data that would be generated from DFT calculations for this compound, based on findings for analogous compounds.

| Property | Predicted Value | Significance |

| EHOMO | ~ -6.0 eV | Electron-donating ability |

| ELUMO | ~ -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 4.3 D | Molecular polarity |

Molecular Dynamics Simulations to Explore Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD can reveal how a molecule behaves in different environments and explores various conformations (spatial arrangements).

For a flexible molecule like this compound, which has rotatable bonds in its hydroxyethyl (B10761427) side chain, MD simulations would be invaluable for exploring its conformational landscape. The simulation would track the atomic positions over a set period (from nanoseconds to microseconds), revealing the most probable and energetically favorable conformations. This is achieved by analyzing the trajectory to identify recurring structural motifs and calculating the potential energy associated with different arrangements.

Key analyses from an MD simulation would include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value indicates that the simulation has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. For this compound, this would highlight the flexibility of the hydroxyethyl side chain compared to the more rigid phenol ring.

Dihedral Angle Analysis: By monitoring the torsion angles of the rotatable bonds, one can identify the preferred orientations of the side chain relative to the aromatic ring.

MD simulations can also be performed in different solvents (e.g., water, ethanol) to understand how the environment influences the conformational preferences of the molecule through interactions like hydrogen bonding.

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to understand how a small molecule (ligand) might interact with a biological target, such as a protein receptor.

To model the molecular interactions of this compound, it could be docked into the active site of a relevant protein. The process involves:

Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Using a docking algorithm (e.g., AutoDock Vina) to sample a large number of possible binding poses of the ligand within the protein's binding site.

Scoring these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

The results would reveal the most likely binding mode and identify the specific intermolecular interactions that stabilize the complex. For this compound, key interactions would likely involve hydrogen bonds formed by its two hydroxyl groups with polar amino acid residues in the protein's active site. Hydrophobic interactions between the methyl group and the phenyl ring with nonpolar residues would also contribute to binding.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, including DFT, are essential for elucidating the mechanisms of chemical reactions. These methods can map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.

For this compound, these calculations could be used to study various potential reactions, such as its oxidation or its role as a nucleophile. The process involves:

Identifying Reactants and Products: Defining the starting and ending points of the proposed reaction.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Its structure represents the energetic barrier that must be overcome for the reaction to proceed.

By mapping these energetic pathways, quantum chemical calculations can provide a detailed, step-by-step understanding of a reaction mechanism, confirming the feasibility of proposed routes and predicting reaction outcomes.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

In principle, a chiral molecule such as (r)-2-(1-Hydroxyethyl)-4-methylphenol could serve as a valuable chiral building block in asymmetric synthesis. The stereogenic center at the carbon bearing the hydroxyl group could be incorporated into a larger molecule, transferring its chirality to the final product. This is a common strategy in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. However, no specific examples of the utilization of this compound for this purpose have been documented in the searched literature.

Development of Chiral Ligands for Catalytic Systems

The structure of this compound, with its hydroxyl and phenol (B47542) moieties, presents possibilities for its derivatization into chiral ligands for metal-catalyzed asymmetric reactions.

Theoretically, the hydroxyl group could be modified, and the phenolic oxygen could act as a coordination site for a metal center. The chiral environment created by the ligand derived from this compound could then influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. No specific research detailing the synthesis or application of such ligands was found.

Metallohydrolases are enzymes that utilize metal ions to catalyze hydrolysis reactions. The design of small-molecule mimics of these enzymes is an active area of research. A ligand derived from this compound could potentially be used to create a chiral coordination environment around a metal ion, mimicking the active site of a metallohydrolase. This could lead to the development of catalysts for enantioselective hydrolysis reactions. However, there is no published research to support this specific application for this compound.

Precursor in the Synthesis of Complex Natural Products and Analogues

Chiral building blocks are often used as starting materials in the total synthesis of complex natural products. The stereocenter of this compound could, in theory, be a key element in the construction of a natural product or its analogue. Despite extensive searches, no instances of its use in this context have been reported.

Investigations into Biological Activities and Structure Activity Relationships Sar

In Vitro Antioxidant Activity Assessments (e.g., Radical Scavenging Assays)

Direct experimental data on the in vitro antioxidant activity of (r)-2-(1-Hydroxyethyl)-4-methylphenol is not extensively documented. However, the antioxidant potential of phenolic compounds is well-established and is generally attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The activity of related phenols has been evaluated using various assays.

For instance, studies on thymol (B1683141) (2-isopropyl-5-methylphenol) and its analogues have demonstrated potent antioxidant effects. One investigation revealed that a hydroxylated thymol derivative, 2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl 3,4-dihydroxybenzoate, exhibited a higher antioxidant potential with an IC50 value of 11.30 μM in a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, surpassing the standard ascorbic acid (IC50 24.20 μM). nih.gov Synthetic analogues of thymol, such as 4-morpholinomethyl-2-isopropyl-5-methylphenol (THMO), have also shown significant superoxide (B77818) anion scavenging effects and inhibition of lipid peroxidation. researchgate.netnih.gov

The parent structure, p-cresol (B1678582) (4-methylphenol), and its dimers have also been assessed for radical-scavenging activity. mdpi.com The general consensus from broad quantitative structure-activity relationship (QSAR) analyses of phenolic compounds is that their antioxidant capacity is heavily influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.govresearchgate.net These substituents affect the bond dissociation energy (BDE) of the O-H bond, with lower BDEs correlating to higher radical scavenging efficiency. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected Phenolic Compounds

| Compound | IC50 (μM) | Reference Compound | IC50 (μM) | Source |

|---|---|---|---|---|

| 2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl 3,4-dihydroxybenzoate (Thymol derivative) | 11.30 | Ascorbic Acid | 24.20 | nih.gov |

| 4-[(benzo[d]thiazol-2-ylimino)methyl]-3-methoxyphenol (4c) | 0.183 | Ascorbic Acid | 0.074 | nih.gov |

Antimicrobial and Antifungal Efficacy Studies (in vitro)

Specific studies detailing the antimicrobial and antifungal efficacy of this compound are scarce. However, its structural relatives, thymol and carvacrol (B1668589), are renowned for their broad-spectrum antimicrobial properties. Phenolic compounds typically exert their antimicrobial action by disrupting the integrity of the microbial cell membrane, leading to leakage of intracellular components and cell death. nih.gov

Thymol has demonstrated activity against a wide range of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. nih.govnih.gov Its derivatives have also been investigated; for example, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) was found to have antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies on thymol and carvacrol derivatives showed that allylated versions exhibited increased potency against planktonic S. epidermidis and P. aeruginosa. nih.gov

In terms of antifungal activity, p-cresol has been shown to be more potent than phenol (B47542) against several tested fungi, including Penicillium griseofulvum and Talaromyces citrinoviride. kmkjournals.com Thymol and its analogues have also been tested against fungi like Candida albicans and Saccharomyces cerevisiae, showing that natural thymol was superior to the synthetic analogues studied. researchgate.net The antifungal efficacy of these compounds is often linked to their ability to interfere with fungal cell membranes and essential metabolic processes. kmkjournals.com

Table 2: Minimum Inhibitory Concentration (MIC) of p-Cresol and Phenol Against Various Fungi

| Fungal Species | p-Cresol MIC (mg/mL) | Phenol MIC (mg/mL) | Source |

|---|---|---|---|

| Aspergillus flavus | 0.4 | 0.8 | kmkjournals.com |

| Aspergillus niger | 0.4 | 0.8 | kmkjournals.com |

| Fusarium verticillioides | 0.4 | 0.8 | kmkjournals.com |

| Penicillium griseofulvum | 0.1 | 0.2 | kmkjournals.com |

| Talaromyces citrinoviride | 0.1 | 0.2 | kmkjournals.com |

Enzyme Inhibition and Modulation Studies (in vitro, non-human systems)

While there is no specific information on this compound, its analogues have been studied for their effects on various enzymes. Thymol, for example, has been reported to inhibit cyclooxygenase (COX) enzymes, with a higher selectivity for COX-1. nih.gov This suggests a potential anti-inflammatory mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.govfrontiersin.org

In the context of enzymes relevant to agriculture and food science, thymol and carvacrol have been investigated as inhibitors of mushroom tyrosinase, an enzyme responsible for browning in fruits and vegetables. Molecular docking studies suggest that thymol's hydroxyl group is positioned closer to the copper atoms in the enzyme's active site compared to carvacrol, potentially leading to greater inhibition. mdpi.com A synthetic thymol analogue, 2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate, showed tyrosinase inhibitory activity (IC50 of 15.20 μM) comparable to the standard inhibitor kojic acid. nih.gov Kinetic studies revealed that some thymol derivatives act as mixed-type inhibitors of the enzyme. nih.gov

Table 3: Enzyme Inhibitory Activity of Thymol Analogues

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type | Source |

|---|---|---|---|---|

| 2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (6b) | Mushroom Tyrosinase | 15.20 | Mixed-type | nih.gov |

| 2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl 3,4-dihydroxybenzoate (4d) | Mushroom Tyrosinase | - | Mixed-type | nih.gov |

Insecticidal Activity and Mechanistic Hypotheses

Direct evidence for the insecticidal activity of this compound is not available. However, related monoterpenoids like thymol are known to possess insecticidal and repellent properties. researchgate.net Phenolic compounds are generally recognized for their use as insecticides in agriculture. researchgate.net

The mechanism of action for phenolic insecticides is often multifaceted. One primary target is the nervous system of insects. For instance, thymol is thought to interact with neurotransmitter receptors. nih.gov Computational studies on eugenol, a structurally related phenolic compound, suggest that its insecticidal activity may arise from interactions with odorant-binding proteins and/or acetylcholinesterase (AChE), a critical enzyme in synaptic transmission. nih.gov Molecular docking studies of other natural compounds have also targeted insect AChE, prophenoloxidase (PPO), and ecdysone (B1671078) receptors. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The relationship between the chemical structure of phenolic compounds and their biological activity is a field of extensive study. nih.gov SAR and QSAR models help to predict the bioactivity of new compounds and to understand the molecular features responsible for their effects. nih.govnih.gov

For antioxidant activity, SAR studies consistently show that the number and position of hydroxyl groups are paramount. researchgate.netresearchgate.net The presence of electron-donating groups on the aromatic ring generally enhances antioxidant capacity by stabilizing the resulting phenoxyl radical. mdpi.com QSAR models for phenolic antioxidants often use calculated parameters like the heat of formation (Hf) and the energy of the highest occupied molecular orbital (E(homo)) to predict activity. nih.gov

Regarding antimicrobial and insecticidal activities, lipophilicity (the ability of a compound to dissolve in fats and oils) and electronic properties are key descriptors in QSAR models. nih.govnih.gov For example, a QSAR study on aromatic monoterpenoids found a linear relationship between housefly toxicity and the Mulliken populations (a measure of electron distribution). nih.gov

Design and Synthesis of Analogues for SAR Probing

The synthesis of analogues is a cornerstone of SAR studies, allowing researchers to systematically modify a lead compound's structure to probe the importance of different functional groups. For phenolic compounds like thymol, various derivatives have been synthesized to enhance or modify their biological activities. Examples include creating allyl derivatives to increase antimicrobial potency or synthesizing ester derivatives to improve tyrosinase inhibition. nih.govnih.gov The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl 3,4-dihydroxybenzoate, for instance, was part of a study to create novel tyrosinase inhibitors based on the thymol scaffold. nih.gov Similarly, thymol analogues like THMO and THPY were synthesized by reacting thymol with formaldehyde (B43269) and morpholine (B109124) or pyrrolidine (B122466) to investigate their antioxidant properties. researchgate.netnih.gov

Computational Approaches to SAR and QSAR

Computational methods are invaluable tools for modern SAR and QSAR analysis. Molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other, is widely used to hypothesize mechanisms of action. For example, docking studies have been used to model the interaction of thymol analogues with the active site of mushroom tyrosinase and to predict the binding of insecticidal compounds to insect olfactory receptors or enzymes like acetylcholinesterase. nih.govnih.govresearchgate.net

QSAR models are built using statistical methods like Multiple Linear Regression (MLR) to correlate calculated molecular descriptors (e.g., electronic, topological, and steric properties) with observed biological activity. nih.govunibo.it For phenolic compounds, descriptors related to electron distribution (E-State, Mulliken populations) and molecular shape (GETAWAY descriptors) have been successfully used to build predictive models for insect toxicity. nih.gov These computational approaches accelerate the discovery process by allowing for the virtual screening of large numbers of compounds and prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl 3,4-dihydroxybenzoate |

| 2-isopropyl-5-methylphenol |

| 4-chloro-2-isopropyl-5-methylphenol |

| 4-methylphenol |

| 4-morpholinomethyl-2-isopropyl-5-methylphenol |

| Ascorbic Acid |

| Carvacrol |

| Eugenol |

| Kojic acid |

| p-Cresol |

| Phenol |

Natural Occurrence and Biosynthetic Pathways

Isolation and Identification from Biological Sources (e.g., Fungi)

There is a lack of specific literature detailing the isolation of (r)-2-(1-Hydroxyethyl)-4-methylphenol directly from fungal or other biological sources. However, the isolation of structurally related hydroxyethylphenol derivatives from fungi is well-established, suggesting that microorganisms possess the necessary enzymatic machinery for the synthesis of such structures.

Notable examples of related compounds isolated from fungi include Tyrosol, also known as 4-(2-hydroxyethyl)phenol, and 2-(2-Hydroxyethyl)phenol. Tyrosol has been identified as a metabolite in various fungi, including Nigrospora oryzae, Phomopsis velata, and the widely studied yeast Saccharomyces cerevisiae. nih.gov Similarly, 2-(2-Hydroxyethyl)phenol has been reported as a metabolite in Taiwanofungus camphoratus and also in Saccharomyces cerevisiae. nih.gov The presence of these isomers in the fungal kingdom highlights the capability of these organisms to synthesize simple hydroxylated phenethyl alcohol structures.

The general methodology for the isolation of phenolic compounds from fungal cultures involves extraction of the fermentation broth or mycelium with organic solvents, followed by various chromatographic techniques to separate and purify the individual components. nih.govnih.gov Identification of these compounds is then typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

| Compound Name | Alternative Name(s) | Fungal Source(s) |

|---|---|---|

| Tyrosol | 4-(2-hydroxyethyl)phenol | Nigrospora oryzae, Phomopsis velata, Saccharomyces cerevisiae nih.gov |

| 2-(2-Hydroxyethyl)phenol | Salidroside aglycone | Taiwanofungus camphoratus, Saccharomyces cerevisiae nih.gov |

Proposed Biosynthetic Routes for this compound and Related Natural Products

The biosynthesis of simple phenolic compounds in fungi often originates from primary metabolic pathways, particularly the shikimate pathway, which produces aromatic amino acids like tyrosine and phenylalanine. nih.gov The biosynthetic pathway for Tyrosol (4-(2-hydroxyethyl)phenol) in Saccharomyces cerevisiae is a well-understood example that can serve as a model for proposing a pathway for this compound.

The biosynthesis of Tyrosol typically proceeds from the amino acid L-tyrosine. The pathway involves two main steps:

Transamination: L-tyrosine is converted to 4-hydroxyphenylpyruvic acid.

Decarboxylation and Reduction: 4-hydroxyphenylpyruvic acid is then decarboxylated to 4-hydroxyphenylacetaldehyde, which is subsequently reduced to Tyrosol.

A plausible biosynthetic route for this compound could be hypothesized to start from a methylated precursor derived from the shikimate pathway, such as 4-methyl-L-phenylalanine or a related intermediate. The proposed pathway could involve the following key steps:

Formation of a p-Cresol (B1678582) intermediate: Biosynthesis would likely begin with a precursor that can be converted to p-cresol (4-methylphenol).

Hydroxylation: An enzymatic hydroxylation at the ortho-position to the existing hydroxyl group of p-cresol would yield 4-methylcatechol.

Introduction of the Ethyl Group: This could occur through the action of a carboxylase adding a two-carbon unit, followed by reduction. Alternatively, a precursor already containing the ethyl group could be incorporated.

Stereospecific Reduction: A key step would be the stereospecific reduction of a ketone precursor, 2-acetyl-4-methylphenol, by a fungal reductase enzyme to form the (r)-enantiomer of 2-(1-Hydroxyethyl)-4-methylphenol. The chirality of the final product would be determined by the specific enzyme involved in this reduction step.

This proposed pathway is speculative and requires experimental validation through isotopic labeling studies and identification of the involved enzymes. However, the known metabolic capabilities of fungi in producing a wide array of phenolic compounds suggest that such a pathway is biochemically feasible.

Advanced Analytical Methodologies for Research and Development

Impurity Profiling and Identification in Synthetic Batches

Impurity profiling is a critical aspect of pharmaceutical development and chemical manufacturing, aimed at identifying and quantifying all potential impurities in a drug substance or chemical product. For "(r)-2-(1-Hydroxyethyl)-4-methylphenol," a thorough impurity profile is essential for ensuring its safety and efficacy in any potential application. The identification of impurities can provide valuable insights into the reaction mechanism and help in optimizing the synthetic process to minimize their formation.

Common impurities in the synthesis of phenolic compounds can arise from starting materials, intermediates, by-products, and degradation products. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a powerful technique for the separation and identification of these impurities. Gas chromatography-mass spectrometry (GC-MS) can also be employed, especially for volatile impurities.

Table 1: Potential Impurities in the Synthesis of this compound

| Potential Impurity | Source | Analytical Technique for Identification |

| 4-Methylphenol | Unreacted starting material | HPLC, GC-MS |

| 2-Hydroxy-5-methylacetophenone | Starting material or by-product | HPLC-MS, GC-MS |

| (s)-2-(1-Hydroxyethyl)-4-methylphenol | Enantiomeric impurity | Chiral HPLC |

| Di-substituted phenols | By-products from side reactions | HPLC-MS, NMR |

| Polymeric materials | By-products from polymerization | Size Exclusion Chromatography (SEC) |

Detailed research findings on analogous compounds suggest that forced degradation studies are often performed to identify potential degradation products that might form under various stress conditions such as heat, light, acid, and base. This information is crucial for establishing the stability of the compound and determining appropriate storage conditions.

Process Monitoring and Optimization Techniques in Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires robust process monitoring and optimization techniques to ensure consistent product quality, maximize yield, and maintain safety. Process Analytical Technology (PAT) plays a pivotal role in achieving these goals by enabling real-time analysis of critical process parameters.

For the large-scale synthesis of "this compound," various spectroscopic techniques can be implemented for in-line or on-line monitoring. For instance, Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and the final product in real-time. researchgate.net This allows for precise control over reaction conditions, such as temperature, pressure, and reactant addition rates, leading to improved process efficiency and reproducibility.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly benchtop NMR, is another powerful tool for real-time reaction monitoring. beilstein-journals.org It can provide detailed structural information about the species present in the reaction mixture, aiding in the understanding of reaction kinetics and mechanisms. beilstein-journals.org

Table 2: Process Analytical Technology (PAT) for Large-Scale Synthesis

| PAT Tool | Parameter Monitored | Benefit |

| In-line FTIR/Raman | Reactant, intermediate, and product concentrations | Real-time process control, endpoint determination |

| On-line HPLC | Product purity and impurity levels | Immediate feedback on product quality |

| Benchtop NMR | Reaction kinetics, intermediate identification | Deeper understanding of the reaction mechanism |

| Temperature and pressure sensors | Reaction conditions | Process safety and consistency |

By integrating these PAT tools, a comprehensive process control strategy can be developed. This data-driven approach allows for the optimization of the synthesis process, leading to a more robust and efficient manufacturing of "this compound."

Development of Novel Analytical Probes Utilizing the Compound's Structure

The unique structural features of "this compound," namely the phenolic hydroxyl group and the chiral secondary alcohol, make it an interesting candidate for the development of novel analytical probes. Derivatization of these functional groups can be employed to enhance the compound's detectability in various analytical techniques.

For instance, the hydroxyl groups can be derivatized with a fluorophore to create a fluorescent probe. This would allow for highly sensitive detection using fluorescence spectroscopy, which is particularly useful in biological and environmental analysis. Another approach could be to attach a chromophore to the molecule, enabling its detection by UV-Vis spectroscopy.

The development of new derivatization reagents is an active area of research. nih.gov For example, reagents that specifically react with the chiral center of "this compound" could be developed to create diastereomeric derivatives. These diastereomers can then be easily separated using standard non-chiral chromatography, providing a method for enantiomeric purity determination without the need for a chiral column.

Table 3: Potential Derivatization Strategies for Novel Analytical Probes

| Functional Group | Derivatizing Agent | Resulting Probe | Analytical Application |

| Phenolic -OH | Dansyl chloride | Fluorescent probe | High-sensitivity detection |

| Alcoholic -OH | Mosher's acid | Diastereomeric esters | Enantiomeric purity analysis by NMR/HPLC |

| Both -OH groups | Silylating agent (e.g., TBDMS-Cl) | Silyl ether | Improved volatility for GC-MS analysis |

Furthermore, the phenolic moiety of "this compound" could be utilized in the design of electrochemical sensors. The phenol (B47542) can be electrochemically oxidized, and the resulting current can be measured. By immobilizing the compound on an electrode surface, a sensor could be developed for the detection of specific analytes that interact with the phenolic structure.

Future Directions and Research Perspectives

Exploration of New Synthetic Strategies and Catalytic Systems

The efficient and selective synthesis of enantiomerically pure compounds like (r)-2-(1-Hydroxyethyl)-4-methylphenol is a cornerstone of modern chemistry. While established methods exist, future research will likely focus on developing more sustainable, atom-economical, and versatile synthetic routes.

Key areas of exploration include the advancement of catalytic systems that can deliver high enantioselectivity and yield under milder conditions. Asymmetric catalysis remains the most efficient approach for synthesizing chiral molecules. wikipedia.org The development of novel chiral catalysts, including transition-metal complexes and organocatalysts, is a primary focus. rsc.org For instance, rhodium-catalyzed asymmetric conjugate arylation has proven to be a versatile method for creating chiral phenols with low catalyst loading and high reactivity. rsc.org Future work could adapt such systems for the specific synthesis of this compound, potentially using recyclable catalysts to enhance the green credentials of the process. rsc.org

Furthermore, research into catalyst-controlled desymmetrization strategies and palladium-catalyzed asymmetric C-H arylations could offer alternative and efficient pathways. researchgate.net These methods can create inherent chirality on molecular scaffolds with excellent enantioselectivities. researchgate.net The exploration of novel chiral ligands, sometimes termed "privileged ligands," that are effective across a range of reactions, will also be crucial. wikipedia.org

| Catalytic Strategy | Potential Advantages for Synthesizing Chiral Phenols | Key Research Focus |

| Rhodium-Catalyzed Asymmetric Arylation | High reactivity, excellent enantioselectivity, low catalyst loading, potential for catalyst recycling. rsc.org | Adapting for hydroxylated arylboronic acids; use of green solvents like ethanol. rsc.org |

| Organocatalyzed Desymmetrization | Avoids transition metals; can provide high yields and enantioselectivities. researchgate.net | Design of new chiral phosphoric acid catalysts; application to prochiral phenol (B47542) derivatives. researchgate.net |

| Palladium-Catalyzed Asymmetric C-H Arylation | High atom economy; direct functionalization of C-H bonds. researchgate.net | Development of bifunctional phosphine-carboxylate ligands to induce chirality. researchgate.net |

| Copper-Catalyzed Oxidative Coupling | Use of an inexpensive and abundant metal; efficient for creating biaryl compounds. acs.org | Design of novel axially chiral ligands for copper catalysts. acs.org |

| Chiral Aryl Iodide Catalysis | Metal-free catalysis for oxidative dearomatization reactions. rsc.org | Design of catalysts derived from readily available chiral sources like tartaric acid. rsc.org |

Discovery of Undiscovered Biological Activities (in vitro, non-human)

The structural motifs within this compound—a chiral benzylic alcohol appended to a cresol (B1669610) core—suggest a range of potential biological activities that remain largely unexplored. Phenolic compounds, in general, are known for a wide array of biological effects, including antioxidant and antimicrobial properties, due to their chemical structure. mdpi.com

Future in vitro research should focus on screening this compound against a diverse panel of biological targets. The lipophilic nature of phenolic compounds can enhance their interaction with cellular membranes, suggesting potential antimicrobial activity. mdpi.com Initial screening could therefore involve assays to determine its efficacy against various bacterial and fungal strains.

Furthermore, the antioxidant potential is a key area for investigation. Assays measuring free radical scavenging activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and the ability to inhibit lipid peroxidation could reveal significant antioxidant properties. The presence of the chiral hydroxyethyl (B10761427) group could modulate this activity compared to simpler phenols, offering a unique structure-activity relationship to explore.

| Potential Biological Activity | Type of In Vitro Assay | Rationale |

| Antimicrobial | Broth microdilution assays (MIC determination) | Phenolic compounds are known to exhibit antimicrobial effects, potentially by disrupting cell membrane permeability. mdpi.com |

| Antioxidant | DPPH radical scavenging assay, ABTS assay, lipid peroxidation inhibition assay | The phenol group is a classic antioxidant moiety capable of donating a hydrogen atom to neutralize free radicals. mdpi.com |

| Enzyme Inhibition | Assays for specific enzymes (e.g., tyrosinase, cyclooxygenase) | The phenolic structure can mimic natural substrates or bind to allosteric sites of various enzymes. |

| Receptor Binding | Radioligand binding assays for various receptors | The specific 3D structure could allow for selective interaction with chiral binding pockets in biological receptors. |

Integration of Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, from catalyst design to the prediction of biological activity. chiralpedia.comuminho.pt For a molecule like this compound, these computational tools offer powerful predictive capabilities that can guide and accelerate experimental work.

In the realm of synthesis, ML models can be trained on existing reaction data to predict the outcomes of asymmetric reactions, including enantiomeric excess and yield. chiralpedia.comrsc.org This data-driven approach can help in the in silico design and screening of novel chiral catalysts specifically optimized for the synthesis of this target molecule, saving considerable time and resources. rsc.orgriken.jp By analyzing molecular features, ML can identify which aspects of a catalyst or substrate are most influential, providing insights for rational catalyst improvement. rsc.orgriken.jp

For biological activity, quantitative structure-activity relationship (QSAR) models powered by ML can predict the potential bioactivity of this compound and its derivatives. nih.gov By feeding molecular descriptors into algorithms like deep neural networks or support vector machines, researchers can screen the compound against vast databases of biological targets virtually. uminho.ptqima-lifesciences.com This approach is particularly powerful as it can incorporate stereochemical information, which is crucial for predicting interactions with biological systems. nih.gov Such predictive models can identify the most promising biological activities to pursue through in vitro testing. nih.gov

| Application Area | AI/ML Technique | Objective and Potential Impact |

| Catalyst Design | Logistic Regression, Deep Learning | To predict which catalysts and ligands are most likely to produce high enantioselectivity in the synthesis of chiral molecules. riken.jpsciencedaily.com |

| Reaction Optimization | Deep Neural Networks (DNN) | To predict the enantiomeric excess (% ee) of asymmetric reactions based on catalyst and substrate features, accelerating reaction discovery. rsc.org |

| Biological Activity Prediction | Support Vector Machines (SVM), Artificial Neural Networks (ANN) | To build predictive models for assessing biorelevant activity (e.g., antioxidant capacity) based on molecular descriptors. mdpi.comnih.gov |

| Virtual Screening | Reinforcement Learning, Attention Mechanisms | To screen the compound against biological targets (e.g., proteins, enzymes) and predict binding affinity, including stereochemical effects. qima-lifesciences.comnih.gov |

Potential for Derivatization Towards Novel Functional Molecules

The functional groups of this compound—the phenolic hydroxyl, the alcoholic hydroxyl, and the aromatic ring—provide multiple handles for chemical modification. Derivatization of this chiral scaffold can lead to a diverse library of new molecules with unique properties and functions.

The chiral 1-hydroxyethyl group is of particular interest. It can be used to synthesize chiral ligands for asymmetric catalysis. For example, the hydroxyl group could be converted into a phosphine (B1218219) or an amine, creating ligands for transition metal catalysts used in reactions like asymmetric hydrogenation. The inherent chirality originating from the (r)-configuration is essential for inducing stereoselectivity in such catalytic processes.

Furthermore, the phenolic hydroxyl allows for another set of transformations. It can be etherified or esterified to modulate the molecule's solubility, electronic properties, and biological activity. The aromatic ring itself can undergo electrophilic substitution reactions, adding further functional groups to the scaffold. This multi-faceted reactivity allows for the creation of a wide range of derivatives, from potential pharmaceutical agents to novel materials or specialized chemical probes. The derivatization of chiral precursors is a well-established and powerful strategy for accessing diverse and complex chiral molecules. rsc.org

| Functional Group | Potential Derivatization Reaction | Resulting Molecular Class / Function |

| Alcoholic Hydroxyl | Oxidation, Esterification, Etherification, Substitution (e.g., to amine, phosphine) | Chiral ketones, esters, ethers, chiral ligands for catalysis. |

| Phenolic Hydroxyl | O-alkylation (Williamson ether synthesis), Acylation (ester formation) | Phenolic ethers and esters with modified physicochemical and biological properties. |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts) | Substituted phenols with altered electronic properties and additional functional handles. |

| Combined | Polymerization, Macrocyclization | Chiral polymers, macrocycles (e.g., building blocks for calixarenes). researchgate.net |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-2-(1-Hydroxyethyl)-4-methylphenol, and how is enantiomeric purity ensured?

- Methodological Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone precursor (e.g., 2-acetyl-4-methylphenol) using chiral catalysts or biocatalysts. For example, enantioselective reduction using Daucus carota cells or immobilized alcohol dehydrogenases has been reported for analogous phenolic alcohols . Enantiomeric purity is typically verified via chiral HPLC (e.g., using a Chiralpak® AD-H column) or polarimetry, with cross-validation by analysis of diastereomeric derivatives (e.g., Mosher esters) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm substitution patterns and stereochemistry (e.g., coupling constants for vicinal diastereotopic protons).

- IR : Detection of hydroxyl (3200–3600 cm) and aromatic C=C (1450–1600 cm) stretches.

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in structurally similar chlorinated phenolic compounds .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Methodological Answer : Accelerated stability studies are conducted by exposing the compound to stressors (light, heat, humidity) and monitoring degradation via HPLC-UV. For example, dimerization kinetics under thermal stress can be analyzed using pseudo-first-order rate constants, as seen in α-substituted phenolic analogs . Stabilizers like antioxidants (e.g., BHT) or pH-controlled storage (pH 4–6) are often employed .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in biocatalytic synthesis of this compound?

- Methodological Answer : Biocatalysts (e.g., alcohol dehydrogenases) exhibit enantioselectivity due to their active-site geometry, which favors binding of the (R)-enantiomer via hydrogen-bonding interactions with the hydroxyl group and steric exclusion of the (S)-form. Computational docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can model these interactions . Optimization of cofactor regeneration systems (e.g., NADH/NAD) further enhances yield and purity .

Q. How do substituents on the phenolic ring influence dimerization pathways?

- Methodological Answer : The α-hydroxyethyl group and 4-methyl substituent direct dimerization via o-quinone methide intermediates. For example, in furan-derived analogs, α-methyl groups stabilize transient intermediates, leading to head-to-tail dimers. Reaction monitoring via kinetics and DFT calculations (e.g., Gaussian 09) can elucidate transition states and regioselectivity .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in antimicrobial or antioxidant assays may arise from impurities (e.g., residual solvents) or racemization during testing. Rigorous purification (e.g., preparative HPLC) and enantiomer-specific bioassays are critical. For instance, chiral separations followed by zone-of-inhibition assays can isolate the (R)-enantiomer’s bioactivity .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate chiral purity using orthogonal methods (e.g., HPLC + optical rotation) to resolve discrepancies between synthetic batches .

- Experimental Design : For stability studies, use a factorial design (e.g., temperature × pH) to identify degradation pathways. Statistical tools like ANOVA can quantify factor significance .

- Advanced Tools : Employ synchrotron X-ray diffraction for high-resolution crystal structure determination, as applied to chlorinated phenolic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.